N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
CAS No.: 2034201-41-5
Cat. No.: VC5007479
Molecular Formula: C18H21N5O
Molecular Weight: 323.4
* For research use only. Not for human or veterinary use.
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide - 2034201-41-5](/images/structure/VC5007479.png)
Specification
CAS No. | 2034201-41-5 |
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Molecular Formula | C18H21N5O |
Molecular Weight | 323.4 |
IUPAC Name | N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide |
Standard InChI | InChI=1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21) |
Standard InChI Key | AFQQCTBAGGDJMD-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3 |
Introduction
Chemical Identification and Structural Characteristics
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine system (pyrrolo[1,2-a]pyridine) substituted at the 2-position with a carboxamide group. The piperidin-4-yl moiety at the amide nitrogen is further functionalized with a 1-(5-methyl-1H-pyrazol-3-yl) group, introducing additional hydrogen-bonding and π-stacking capabilities .
Molecular Properties
Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₈H₂₁N₅O |
Molecular Weight | 323.4 g/mol |
SMILES Notation | Cc1cc(N2CCC(NC(=O)c3cc4ccccn4c3)CC2)n[nH]1 |
The indolizine core contributes planar aromaticity, while the piperidine ring adopts a chair conformation, positioning the pyrazole substituent equatorially . The 5-methyl group on the pyrazole enhances hydrophobic interactions, a feature leveraged in drug design for target binding .
Structural Analogues
Comparative analysis with related compounds highlights distinct functionalization patterns:
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N-[1-(1-Phenylethyl)piperidin-4-yl]indolizine-2-carboxamide: Replaces the 5-methylpyrazole with a phenylethyl group, altering lipophilicity .
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: Feature extended π-systems but retain similar carboxamide-piperidine linkages .
These analogues underscore the versatility of the indolizine-carboxamide scaffold in modulating physicochemical and binding properties .
Synthetic Pathways and Methodological Advances
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide involves sequential construction of the indolizine core, followed by carboxamide coupling with the substituted piperidine.
Indolizine-2-carboxylic Acid Synthesis
The indolizine core is synthesized via a Morita-Baylis-Hillman (MBH) adduct cyclization. Sekgota et al. optimized a one-pot approach using acetic anhydride under reflux, avoiding isolation of intermediates :
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MBH Adduct Formation: Reaction of pyridine derivatives with acrylates yields adducts prone to cyclization.
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Cyclization: Refluxing the adduct in acetic anhydride for 48 hours induces cyclization to methyl indolizine-2-carboxylate (93% yield) .
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Ester Hydrolysis: Treatment with NaOH in methanol/water affords indolizine-2-carboxylic acid (86% yield) .
This method eliminates competing 3-acetylation byproducts through precise reaction time control .
Carboxamide Coupling
The carboxylic acid is coupled to 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine using propylphosphonic acid anhydride (T3P®) as a coupling agent :
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Activation: T3P® activates the carboxylic acid to a mixed anhydride.
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Amine Attack: The piperidine amine nucleophilically displaces the activating group, forming the carboxamide bond.
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Purification: Column chromatography on silica gel (hexane:EtOAc 3:2) yields the final product .
This method achieves high yields (≥85%) and minimizes racemization, critical for pharmaceutical applications .
Structural and Electronic Analysis
Conformational Dynamics
Density functional theory (DFT) studies of analogous indolizine-carboxamides predict:
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Indolizine Core: Nearly planar (deviation <0.1 Å), enabling π-π interactions with aromatic biological targets .
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Piperidine Ring: Prefers a chair conformation, positioning the pyrazole substituent for optimal solvent exposure .
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Carboxamide Linker: Adopts a trans-configuration, stabilizing intramolecular hydrogen bonds between the amide NH and indolizine nitrogen .
Spectroscopic Characterization
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¹H NMR: Key signals include indolizine H-3 (δ 7.8–8.2 ppm), pyrazole CH₃ (δ 2.1–2.3 ppm), and piperidine CH₂ (δ 2.5–3.0 ppm) .
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (indolizine C=C) .
Recent Advances and Future Directions
Synthetic Innovations
Recent methodologies (2016–2024) impacting indolizine-carboxamide synthesis include:
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Photoredox Catalysis: Enables C–H functionalization of indolizines, permitting late-stage diversification .
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Continuous Flow Systems: Improve yield (≥95%) and reduce reaction times (≤1 hour) for MBH adduct cyclization .
Computational Design
Machine learning models predict ADMET profiles for indolizine-carboxamides, identifying derivatives with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) for oral bioavailability .
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